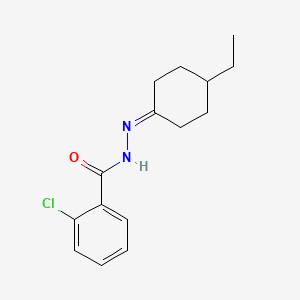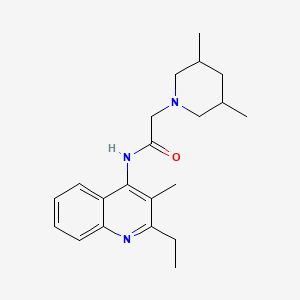![molecular formula C17H16ClN3O4 B12476086 3-Pyridinecarboxylic acid, 2-[[4-[(2-chloroacetyl)oxy]-3-ethoxyphenyl]methylene]hydrazide CAS No. 354152-21-9](/img/structure/B12476086.png)
3-Pyridinecarboxylic acid, 2-[[4-[(2-chloroacetyl)oxy]-3-ethoxyphenyl]methylene]hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-4-[(E)-[(pyridin-3-ylformamido)imino]methyl]phenyl 2-chloroacetate is a complex organic compound that features a combination of aromatic rings, an ester group, and a chloroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-[(E)-[(pyridin-3-ylformamido)imino]methyl]phenyl 2-chloroacetate typically involves multiple steps, starting with the preparation of the key intermediatesThe final step involves the esterification with 2-chloroacetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4-[(E)-[(pyridin-3-ylformamido)imino]methyl]phenyl 2-chloroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloroacetate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-ethoxy-4-[(E)-[(pyridin-3-ylformamido)imino]methyl]phenyl 2-chloroacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-[(E)-[(pyridin-3-ylformamido)imino]methyl]phenyl 2-chloroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-4-{[(pyridin-4-ylformamido)imino]methyl}phenyl 3-nitrobenzoate: This compound shares a similar structure but includes a nitrobenzoate group instead of a chloroacetate moiety.
2-ethoxy-4-[(pyridin-3-ylformamido)imino]methyl]phenyl acetate: This compound is similar but lacks the chlorine atom in the ester group.
Uniqueness
2-ethoxy-4-[(E)-[(pyridin-3-ylformamido)imino]methyl]phenyl 2-chloroacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical reactions is required.
Properties
CAS No. |
354152-21-9 |
|---|---|
Molecular Formula |
C17H16ClN3O4 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
[2-ethoxy-4-[(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2-chloroacetate |
InChI |
InChI=1S/C17H16ClN3O4/c1-2-24-15-8-12(5-6-14(15)25-16(22)9-18)10-20-21-17(23)13-4-3-7-19-11-13/h3-8,10-11H,2,9H2,1H3,(H,21,23) |
InChI Key |
MWPMNXXWWBOTOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Methoxyphenyl)-4-methyl-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B12476003.png)

![2-oxo-2-(thiophen-2-yl)ethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12476020.png)
![methyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]oxy}benzoate](/img/structure/B12476021.png)

![N-(2,5-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12476048.png)

![2,2'-[(cyclohexylimino)dimethanediyl]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B12476053.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12476060.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12476063.png)
![N-(2,6-dimethylphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12476065.png)


![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B12476094.png)
